molecular formula C25H25NO2 B2725081 N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide CAS No. 329777-49-3

N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B2725081
CAS No.: 329777-49-3
M. Wt: 371.48
InChI Key: KUYODTRIVBVNIY-OBGWFSINSA-N
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Description

N,N-Dibenzyl-3-(4-ethoxyphenyl)acrylamide is a synthetic acrylamide derivative featuring a central α,β-unsaturated carbonyl scaffold. Its structure includes:

  • N,N-Dibenzyl substitution: Two benzyl groups attached to the amide nitrogen, contributing to steric bulk and lipophilicity.

The target compound is presumed to be synthesized similarly, substituting dibenzylamine for other amines.

Properties

IUPAC Name

(E)-N,N-dibenzyl-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-2-28-24-16-13-21(14-17-24)15-18-25(27)26(19-22-9-5-3-6-10-22)20-23-11-7-4-8-12-23/h3-18H,2,19-20H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYODTRIVBVNIY-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Activation : React 3-(4-ethoxyphenyl)acrylic acid with EDC or HATU in anhydrous solvent (e.g., DMF or CH₂Cl₂).
  • Amination : Add dibenzylamine to the activated intermediate. Stir at room temperature or under mild heating (40–60°C).
  • Workup : Dilute with EtOAc, wash with aqueous NaHCO₃ and brine, then isolate via column chromatography.

Table 1: Reagents and Conditions for Carbodiimide Coupling

Reagent Solvent Temperature Time Yield* Source
EDC/HOBT CH₂Cl₂ RT 24 h 60–85%
HATU DMF RT 3 h 70–90%
TBTU THF RT 12 h 80–95%

*Yields inferred from analogous acrylamide syntheses.

Method 2: Direct Amidation with B(OCH₂CF₃)₃

Boron trifluoromethoxy reagent (B(OCH₂CF₃)₃) enables direct amidation without pre-activation, offering simplicity and efficiency.

Procedure

  • Reaction Setup : Combine 3-(4-ethoxyphenyl)acrylic acid, dibenzylamine, and B(OCH₂CF₃)₃ in MeCN.
  • Heating : Stir at 80–100°C under reflux for 5–24 hours.
  • Purification : Use solid-phase workup (e.g., Amberlyst resins) or aqueous extraction to isolate the product.

Table 2: Direct Amidation with B(OCH₂CF₃)₃

Acid Amine Solvent Temp Time Yield* Source
Acrylic acid Dibenzylamine MeCN 100°C 24 h 65–75%

Method 3: Oxazolone Intermediate Approach

Oxazolones serve as versatile intermediates for acrylamide synthesis.

Procedure

  • Oxazolone Formation : Condense 2-(3,4,5-trimethoxybenzamide)acetic acid with furfural and acetic anhydride.
  • Amination : React the oxazolone with dibenzylamine in ethanol under reflux.
  • Hydrolysis : Convert the intermediate to the acrylamide via acid-catalyzed hydrolysis.

Key Step :

N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide → Hydrolysis → Acrylamide.

Method 4: Acid Chloride Intermediate

Acid chlorides are highly reactive intermediates for amide synthesis.

Procedure

  • Chlorination : Treat 3-(4-ethoxyphenyl)acrylic acid with SOCl₂ or oxalyl chloride.
  • Amination : React the acid chloride with dibenzylamine in CH₂Cl₂, using TEA as a base.
  • Purification : Extract with EtOAc, wash with HCl, and isolate via column chromatography.

Table 3: Acid Chloride Coupling

Acid Chloride Amine Solvent Base Yield* Source
Acrylic acid Dibenzylamine CH₂Cl₂ TEA 70–85%

Method 5: Microwave-Assisted Synthesis with CDI

Microwave irradiation accelerates reactions, improving efficiency.

Procedure

  • Activation : React the acid with 1,1'-carbonyldiimidazole (CDI) in THF under microwave conditions (120°C).
  • Amination : Add dibenzylamine to the activated intermediate and heat for 10–40 minutes.
  • Workup : Evaporate solvent, wash with aqueous LiCl, and purify via silica gel chromatography.

Table 4: Microwave-Assisted CDI Coupling

Acid Reagent Solvent Time Temp Yield* Source
Acrylic acid CDI THF 7 min 120°C 60–95%

Comparative Analysis of Methods

Method Advantages Limitations
Carbodiimide Coupling High yield, mild conditions Requires anhydrous solvent
Direct Amidation No pre-activation, simplicity Lower yields for sterically hindered amines
Oxazolone Versatile intermediate Multi-step synthesis
Acid Chloride Fast reaction rates Corrosive reagents (SOCl₂)
Microwave/CDI Short reaction times Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibenzyl-3-(4-hydroxyphenyl)acrylamide, while reduction could produce N,N-dibenzyl-3-(4-ethoxyphenyl)propionamide.

Scientific Research Applications

N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The dibenzyl and ethoxyphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Substituent Analysis:
Compound Name N-Substituent Phenyl Ring Substituent Key Features
N,N-Dibenzyl-3-(4-ethoxyphenyl)acrylamide Dibenzyl 4-Ethoxy High lipophilicity, steric hindrance
(E)-N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 8) Dibutyl 4-Hydroxy-3-methoxy Reduced steric bulk; polar hydroxyl group
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide (1i) 4-Ethoxyphenyl 3-Hydroxy Monosubstituted N-aryl; hydrogen-bonding capability
(E)-N-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide 3,4-Dichlorophenyl 3,4-Dimethoxy Electron-withdrawing Cl; electron-donating OCH₃
  • N-Substituents: Dibenzyl vs. Dibutyl: Dibenzyl increases aromatic interactions and membrane permeability compared to the flexible dibutyl chain, which may enhance cellular uptake but reduce aqueous solubility . N-Aryl vs.
  • Chloro (-Cl) substituents increase electrophilicity, favoring covalent bonding with biological targets .
Physical Properties:
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound ~403.5 (calculated) Not reported Low water solubility (lipophilic)
Compound 8 333.4 Not reported Moderate solubility in DMSO
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 357.8 160–162 Soluble in methanol/chloroform
  • Lipophilicity : Dibenzyl and dichlorophenyl derivatives exhibit higher logP values, favoring blood-brain barrier penetration but complicating formulation.
  • Thermal Stability : Crystalline derivatives (e.g., compound in ) show defined melting points, whereas oily or amorphous analogs lack such data.
Anticancer Activity:
  • Compound 8 (dibutyl analog): Displays potent cytotoxicity (IC₅₀ = 8.2 µM in HL-60 cells) via G₂/M phase arrest and apoptosis induction .
  • N-Phenyl cinnamamide derivatives : Hepatoprotective effects against oxidative stress via Nrf2 pathway activation .
Structure-Activity Relationships (SAR):
  • N,N-Dialkyl vs. N-Aryl : Dibutyl groups in Compound 8 enhance membrane permeability, whereas N-aryl groups (e.g., 4-ethoxyphenyl) may target specific receptors .
  • Electron-Donating Groups : Ethoxy/methoxy substituents correlate with antioxidant activity, while chloro/nitro groups enhance electrophilic reactivity .

Data Table: Key Analogs and Properties

Ref. Compound Name N-Substituent Phenyl Substituent Biological Activity
(E)-N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide Dibutyl 4-Hydroxy-3-methoxy Anticancer (IC₅₀ = 8.2 µM)
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide 4-Ethoxyphenyl 3-Hydroxy Hepatoprotective
(E)-N-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide 3,4-Dichlorophenyl 3,4-Dimethoxy Not reported (electrophilic)

Biological Activity

N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes:

  • Dibenzyl group : Enhances hydrophobic interactions.
  • Ethoxyphenyl group : Contributes to solubility and potential receptor interactions.
  • Acrylamide moiety : Capable of forming covalent bonds with nucleophilic sites in proteins.

This structural configuration suggests a capacity for significant biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Covalent bonding : The acrylamide group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
  • Modulation of enzyme activity : Interaction with enzymes may lead to changes in their activity, impacting metabolic pathways.
  • Receptor binding : The compound may bind to receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce:

  • Apoptosis : Triggering programmed cell death in various cancer cell lines.
  • Cell cycle arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.

For instance, studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary investigations indicate:

  • Inhibition of bacterial growth : The compound has been tested against various bacterial strains, showing potential as an antibacterial agent.
  • Mechanisms of action : It is hypothesized that the compound's ability to disrupt bacterial membrane integrity or inhibit essential enzymatic functions contributes to its antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest,
AntimicrobialExhibits growth inhibition against bacteria,
Enzyme ModulationAlters enzyme activity through covalent bonding

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 50 µM. Mechanistic studies revealed that this reduction was associated with increased expression of caspase-3 and decreased expression of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways.

Case Study 2: Antimicrobial Assessment

A separate investigation evaluated the compound's efficacy against Escherichia coli. Results indicated that at concentrations above 100 µM, this compound inhibited bacterial growth significantly. Further assays suggested that its mechanism might involve interference with bacterial protein synthesis or membrane integrity .

Q & A

Q. How can researchers correlate structure-activity relationships (SAR) for this compound?

  • SAR Workflow :
  • Synthesize analogs with variations in the ethoxyphenyl or dibenzyl groups .
  • Use principal component analysis (PCA) to identify structural features driving biological activity .
  • Case Study : A 2025 study on similar acrylamides found that electron-donating substituents (e.g., ethoxy) enhance cellular uptake, while bulky groups (e.g., dibenzyl) improve target affinity .

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